molecular formula C20H22Cl3N3O2 B2548618 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1049372-40-8

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B2548618
CAS RN: 1049372-40-8
M. Wt: 442.77
InChI Key: DVYPXJZDHRUOFU-UHFFFAOYSA-N
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Description

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds indicates a broad interest in synthesizing piperazine derivatives and exploring their structures. For example, studies have focused on creating piperazine antihistamines, highlighting the significance of the piperazine structure in medicinal chemistry. These compounds are synthesized through various chemical reactions and evaluated for their potential uses in treating allergies and other conditions (J. Arlette, 1991).

Biological Potentials

A study presented the synthesis of a series of compounds, including piperazin-1-yl derivatives, and evaluated their in vitro antimicrobial and anticancer activities. The findings suggest that certain derivatives exhibit significant antimicrobial activity and anticancer potential, indicating the therapeutic applications of such molecules (S. Mehta et al., 2019).

Molecular Docking and Anticancer Potency

Another aspect of research involves molecular docking studies to assess the anticancer potency of synthesized compounds. This approach allows for the prediction of how well a compound might bind to a specific target protein, which is crucial in the design of anticancer drugs. The studies often reveal good docking scores, suggesting that certain piperazin-1-yl derivatives could serve as leads for developing new anticancer molecules (S. Mehta et al., 2019).

Chemical Properties and Potential Pesticides

Research on N-derivatives of chlorophenoxyacetamide, related to the chemical structure of interest, demonstrates the exploration of their potential as pesticides. These studies involve characterizing the chemical properties and powder diffraction data of potential pesticide compounds, offering insights into their practical applications in agriculture (E. Olszewska et al., 2011).

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl3N3O2/c21-15-1-4-17(5-2-15)26-11-9-25(10-12-26)8-7-24-20(27)14-28-19-6-3-16(22)13-18(19)23/h1-6,13H,7-12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYPXJZDHRUOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide

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